



Application Notes and Protocols: Spectrophotometric Assay for ACE Inhibition by Fosinopril Sodium

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Compound of Interest		
Compound Name:	Fosinopril Sodium	
Cat. No.:	B1673574	Get Quote

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Introduction

Fosinopril sodium is a potent angiotensin-converting enzyme (ACE) inhibitor belonging to the phosphinic acid class of compounds. It is an ester prodrug that is hydrolyzed in vivo by esterases to its pharmacologically active form, fosinoprilat.[1][2][3][4] Fosinoprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II and for degrading the vasodilator bradykinin.[1][2][4] By inhibiting ACE, fosinoprilat leads to reduced angiotensin II levels and increased bradykinin levels, resulting in vasodilation and a decrease in blood pressure. This document provides a detailed protocol for the in vitro spectrophotometric assay of ACE inhibition by **Fosinopril Sodium**.

Principle of the Assay

The spectrophotometric assay for ACE inhibition is based on the method developed by Cushman and Cheung. The assay measures the activity of ACE by quantifying the amount of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL). ACE cleaves HHL to form hippuric acid and L-histidyl-L-leucine. The concentration of hippuric acid is determined by measuring its absorbance at 228 nm. In the presence of an ACE inhibitor, such as fosinoprilat, the rate of HHL hydrolysis is reduced, leading to a decrease in the



formation of hippuric acid. The inhibitory activity of the compound is determined by comparing the rate of hippuric acid formation in the presence and absence of the inhibitor.

Since **Fosinopril Sodium** is a prodrug, it must first be hydrolyzed to its active form, fosinoprilat, to exhibit ACE inhibitory activity in this in vitro enzymatic assay. This is achieved through mild alkaline hydrolysis.

Quantitative Data

The inhibitory potency of fosinoprilat against ACE is summarized in the table below.

Compound	Parameter	Value	Reference(s)
Fosinoprilat	IC50	11 nM	[5]
Fosinoprilat	Ki	1.675 μΜ	[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Ki (Inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.

Experimental Protocols Materials and Reagents

- Fosinopril Sodium
- Angiotensin-Converting Enzyme (ACE) from rabbit lung
- Hippuryl-L-Histidyl-L-Leucine (HHL)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Sodium Borate
- Sodium Chloride (NaCl)



- Ethyl Acetate
- Deionized Water
- Spectrophotometer (UV-Vis)
- Cuvettes (quartz)
- Pipettes and tips
- Microcentrifuge tubes
- Water bath or incubator

Preparation of Solutions

- ACE Solution (0.1 U/mL): Dissolve ACE in 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl to a final concentration of 0.1 U/mL. Prepare fresh daily and keep on ice.
- HHL Substrate Solution (5 mM): Dissolve HHL in 100 mM sodium borate buffer (pH 8.3)
 containing 300 mM NaCl to a final concentration of 5 mM.
- Sodium Borate Buffer (100 mM, pH 8.3): Prepare a 100 mM solution of sodium borate in deionized water and adjust the pH to 8.3 with HCl. Add NaCl to a final concentration of 300 mM.
- Fosinopril Sodium Stock Solution (1 mg/mL): Accurately weigh and dissolve Fosinopril Sodium in deionized water to a final concentration of 1 mg/mL.
- 0.1 M NaOH: Prepare a 0.1 M solution of NaOH in deionized water.
- 0.1 M HCl: Prepare a 0.1 M solution of HCl in deionized water.
- 1 M HCl: Prepare a 1 M solution of HCl in deionized water.

In Vitro Hydrolysis of Fosinopril Sodium to Fosinoprilat

• To 1 mL of the Fosinopril Sodium stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH.



- Incubate the mixture at 37°C for 30 minutes to facilitate the hydrolysis of the ester prodrug to the active fosinoprilat.
- After incubation, neutralize the solution by adding 1 mL of 0.1 M HCl. This will result in a stock solution of fosinoprilat.
- Prepare serial dilutions of the fosinoprilat stock solution in 100 mM sodium borate buffer (pH
 8.3) to obtain the desired final concentrations for the assay.

Spectrophotometric ACE Inhibition Assay

- Assay Setup: Set up the following reactions in microcentrifuge tubes:
 - Blank: 50 μL of 100 mM sodium borate buffer (pH 8.3).
 - Control (No Inhibitor): 25 μL of 100 mM sodium borate buffer (pH 8.3).
 - Inhibitor Sample: 25 μL of the diluted fosinoprilat solution.
- Pre-incubation: To the "Control" and "Inhibitor Sample" tubes, add 25 μ L of the ACE solution (0.1 U/mL). Do not add ACE to the "Blank" tube. Incubate all tubes at 37°C for 10 minutes.
- Enzymatic Reaction: Initiate the reaction by adding 50 μL of the HHL substrate solution (5 mM) to all tubes.
- Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding 250 μL of 1 M HCl to all tubes.
- Extraction of Hippuric Acid:
 - Add 1.5 mL of ethyl acetate to each tube.
 - Vortex vigorously for 15 seconds.
 - Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Measurement:



- Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.
- Evaporate the ethyl acetate to dryness in a water bath at 95°C or under a stream of nitrogen.
- Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.
- Measure the absorbance of the solution at 228 nm using a spectrophotometer. Use the "Blank" to zero the instrument.

Calculation of ACE Inhibition

The percentage of ACE inhibition can be calculated using the following formula:

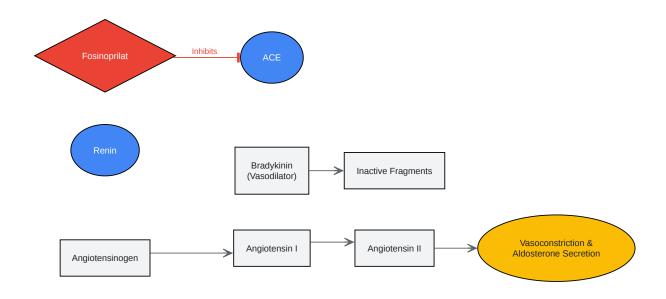
% Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100

The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of fosinoprilat and fitting the data to a dose-response curve.

Diagrams

Renin-Angiotensin-Aldosterone System (RAAS) and Site of Fosinoprilat Action



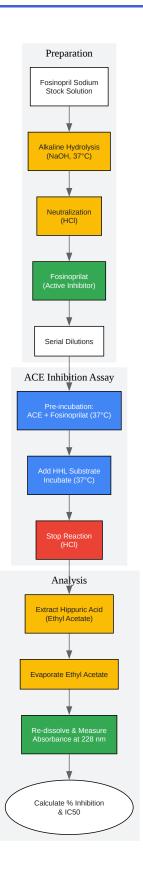


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Caption: Fosinoprilat inhibits ACE, blocking Angiotensin II production and Bradykinin degradation.

Experimental Workflow for Spectrophotometric ACE Inhibition Assay





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Caption: Workflow for **Fosinopril Sodium** activation and subsequent ACE inhibition measurement.

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